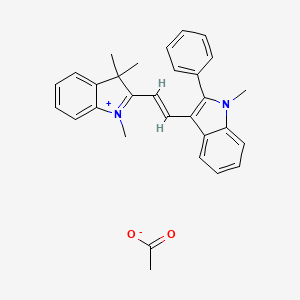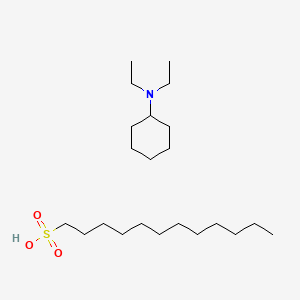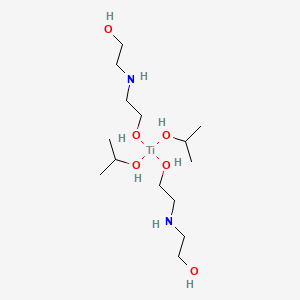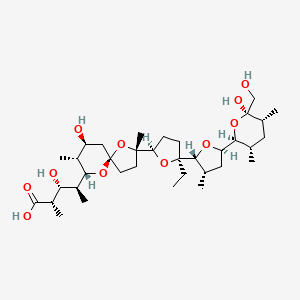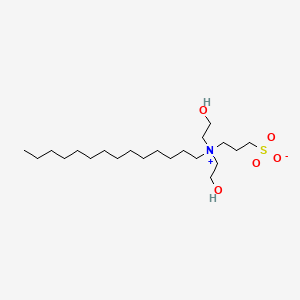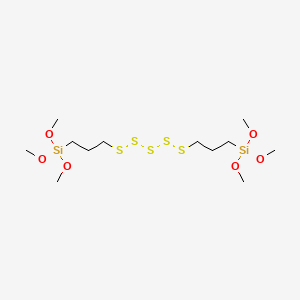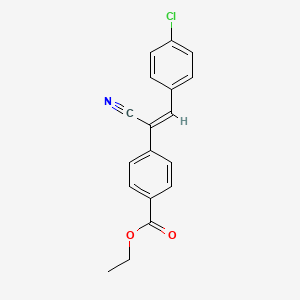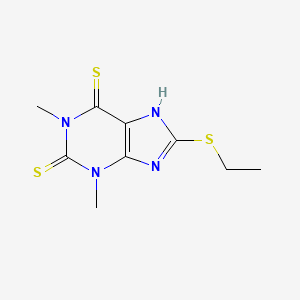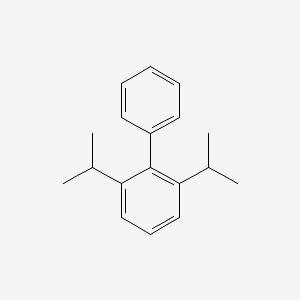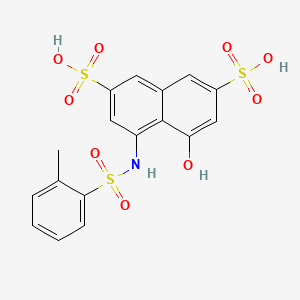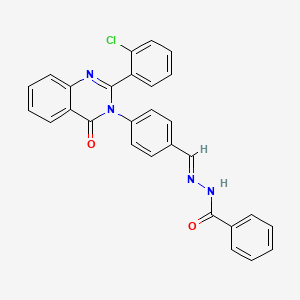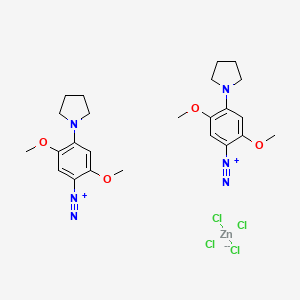
2,5-dimethoxy-4-pyrrolidin-1-ylbenzenediazonium;tetrachlorozinc(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethoxy-4-pyrrolidin-1-ylbenzenediazonium;tetrachlorozinc(2-) is a complex organic compound that features a benzenediazonium core substituted with methoxy and pyrrolidinyl groups, and is paired with a tetrachlorozincate anion
Métodos De Preparación
The synthesis of 2,5-dimethoxy-4-pyrrolidin-1-ylbenzenediazonium;tetrachlorozinc(2-) typically involves the diazotization of 2,5-dimethoxy-4-pyrrolidin-1-ylbenzene followed by the reaction with zinc chloride to form the tetrachlorozincate salt. The reaction conditions often require low temperatures to stabilize the diazonium ion and prevent decomposition. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.
Análisis De Reacciones Químicas
2,5-Dimethoxy-4-pyrrolidin-1-ylbenzenediazonium;tetrachlorozinc(2-) undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, leading to the formation of different substituted benzene derivatives.
Coupling Reactions: It can participate in azo coupling reactions to form azo compounds, which are useful in dye synthesis.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine. Common reagents used in these reactions include nucleophiles like hydroxide ions, amines, and phenols.
Aplicaciones Científicas De Investigación
2,5-Dimethoxy-4-pyrrolidin-1-ylbenzenediazonium;tetrachlorozinc(2-) has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules and as an intermediate in the production of dyes and pigments.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,5-dimethoxy-4-pyrrolidin-1-ylbenzenediazonium;tetrachlorozinc(2-) involves its ability to form reactive intermediates that can interact with various molecular targets. The diazonium group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to modifications in protein function and cellular pathways. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Similar compounds to 2,5-dimethoxy-4-pyrrolidin-1-ylbenzenediazonium;tetrachlorozinc(2-) include other benzenediazonium salts and pyrrolidine derivatives. These compounds share structural similarities but differ in their specific substituents and counterions, which can influence their reactivity and applications. For example:
Benzenediazonium chloride: A simpler diazonium salt used in azo dye synthesis.
2,5-Dimethoxybenzenediazonium chloride:
Propiedades
Número CAS |
71230-74-5 |
|---|---|
Fórmula molecular |
C24H32Cl4N6O4Zn |
Peso molecular |
675.7 g/mol |
Nombre IUPAC |
2,5-dimethoxy-4-pyrrolidin-1-ylbenzenediazonium;tetrachlorozinc(2-) |
InChI |
InChI=1S/2C12H16N3O2.4ClH.Zn/c2*1-16-11-8-10(15-5-3-4-6-15)12(17-2)7-9(11)14-13;;;;;/h2*7-8H,3-6H2,1-2H3;4*1H;/q2*+1;;;;;+2/p-4 |
Clave InChI |
KARMBQQTBZAHPH-UHFFFAOYSA-J |
SMILES canónico |
COC1=CC(=C(C=C1[N+]#N)OC)N2CCCC2.COC1=CC(=C(C=C1[N+]#N)OC)N2CCCC2.Cl[Zn-2](Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


